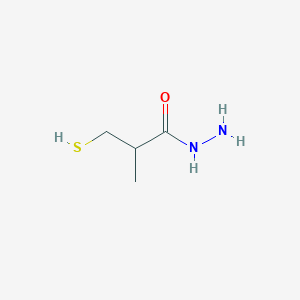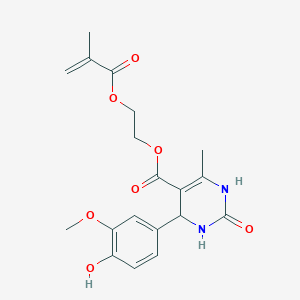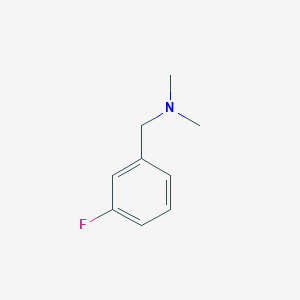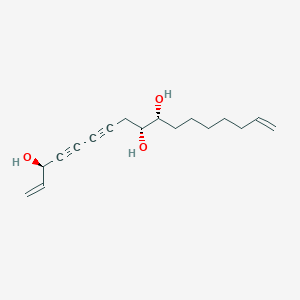![molecular formula C10H12BrN3 B12841422 3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12841422.png)
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[311]heptane is a bicyclic compound featuring a bromopyridine moiety This compound is of interest due to its unique structure, which combines a brominated pyridine ring with a diazabicycloheptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane can be achieved through a multi-step process. One common approach involves the bromination of pyridine followed by the formation of the diazabicycloheptane ring. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
The formation of the diazabicycloheptane ring can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, purification steps, and waste management to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the bromine atom.
Cyclization Reactions: The diazabicycloheptane ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its bicyclic structure can be explored for the development of novel materials with specific properties, such as high stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe or a ligand in biological studies to investigate the interactions with various biomolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in halogen bonding or π-π interactions, while the diazabicycloheptane ring can provide rigidity and spatial orientation to the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound shares the bicyclic structure but lacks the bromopyridine moiety, making it less versatile in terms of functionalization.
Bicyclo[3.1.1]heptane Derivatives: These compounds have similar bicyclic frameworks but differ in the substituents attached to the ring system.
Uniqueness
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane is unique due to the presence of both a brominated pyridine ring and a diazabicycloheptane structure. This combination provides a versatile platform for further functionalization and exploration in various scientific fields.
Propriétés
Formule moléculaire |
C10H12BrN3 |
|---|---|
Poids moléculaire |
254.13 g/mol |
Nom IUPAC |
3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H12BrN3/c11-10-2-1-9(4-12-10)14-5-7-3-8(6-14)13-7/h1-2,4,7-8,13H,3,5-6H2 |
Clé InChI |
MKDOHOGBFJXSRV-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(CC1N2)C3=CN=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


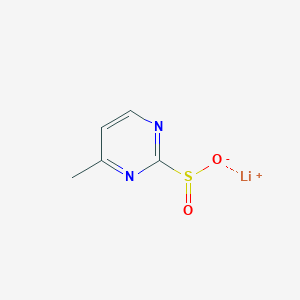
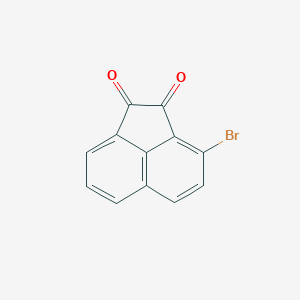
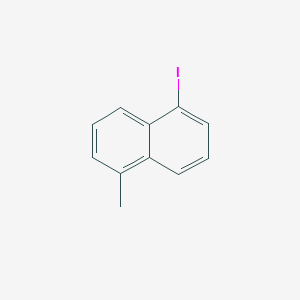

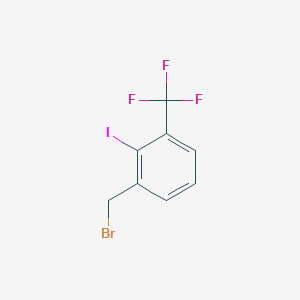
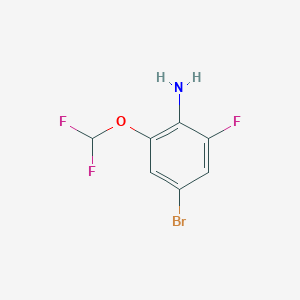


![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)
